molecular formula C9H6N4 B11915645 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile

1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile

Katalognummer: B11915645
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: PAMQSFLJKPYMOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to an imidazole ring, with a nitrile group attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Pyridin-2-yl)-1H-imidazole-4-carbonitrile
  • 1-(Pyridin-3-yl)-1H-imidazole-4-carbonitrile
  • 1-(Pyridin-4-yl)-1H-imidazole-5-carbonitrile

Uniqueness: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitrile group and the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C9H6N4

Molekulargewicht

170.17 g/mol

IUPAC-Name

1-pyridin-4-ylimidazole-4-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-8-6-13(7-12-8)9-1-3-11-4-2-9/h1-4,6-7H

InChI-Schlüssel

PAMQSFLJKPYMOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1N2C=C(N=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.